Cesium;azide

Vue d'ensemble

Description

Cesium;azide, also known as cesium azide, is an inorganic compound composed of cesium and nitrogen. It is a salt of azide with the chemical formula CsN₃. This compound is known for its colorless needle-like appearance and its high solubility in water. This compound crystallizes in a tetragonal distorted cesium chloride structure, where each azide ion coordinates to eight metal cations, and each metal cation coordinates to eight terminal nitrogen centers .

Méthodes De Préparation

Cesium;azide can be synthesized through several methods:

- This involves the reaction between hydrazoic acid (HN₃) and cesium hydroxide (CsOH):

Neutralization Reaction: CsOH+HN3→CsN3+H2O

Cesium carbonate (Cs₂CO₃) reacts with hydrazoic acid to form cesium azide, carbon dioxide, and water:Using Cesium Carbonate: Cs2CO3+2HN3→2CsN3+CO2+H2O

Cesium sulfate (Cs₂SO₄) reacts with barium azide (Ba(N₃)₂) to produce cesium azide and barium sulfate:Reaction with Barium Azide: Cs2SO4+Ba(N3)2→2CsN3+BaSO4↓

The thermal decomposition of cesium azide in a vacuum can be used to generate high-purity cesium metal:Thermal Decomposition: 2CsN3→2Cs+3N2

Applications De Recherche Scientifique

Explosives and Propellants

Cesium azide is primarily known for its role as an explosive material. Its high nitrogen content allows it to decompose rapidly, producing nitrogen gas, which is a desirable characteristic for propellant applications. The compound undergoes phase transitions under pressure, which can influence its explosive properties. Research indicates that cesium azide exhibits several phase transitions when subjected to high pressures, transitioning from tetragonal to monoclinic and eventually to triclinic structures, impacting its stability and reactivity during detonation processes .

Phase Transition Studies

The structural evolution of cesium azide under varying pressure conditions has been extensively studied using techniques like X-ray diffraction and Raman spectroscopy. For instance, at pressures up to 30 GPa, cesium azide displays a sequence of phase transitions that reveal changes in its crystalline structure and bonding characteristics. These studies provide insights into the compressibility and ionic interactions within the compound, which are crucial for understanding its behavior in explosive applications .

Microfabrication and Atomic Vapor Cells

A notable application of cesium azide is in the microfabrication of atomic vapor cells used in precision instruments like atomic clocks and magnetometers. The thin-film deposition technique allows cesium azide to be used as a precursor for generating pure cesium and nitrogen gas upon photodecomposition. This method simplifies the filling process of atomic cells by eliminating the need for handling liquid cesium, thus enhancing safety and scalability in production .

Table 1: Properties of Cesium Azide in Atomic Vapor Cells

| Property | Value |

|---|---|

| Decomposition Temperature | ~450 °C |

| Phase Transition Pressure | Up to 30 GPa |

| Optical Transparency | High |

| Stability | Long-term stability observed |

Computational Studies

Recent computational studies have investigated the interactions of cesium azide within host-guest systems, revealing significant attractive forces between the azide ions and their environment. These findings are essential for developing novel materials with tailored properties for specific applications in nanotechnology and materials science .

Environmental Applications

Cesium azide has also been explored for environmental remediation purposes, particularly in the context of radioactive cesium removal from contaminated sites. Research indicates that cesium azide can be incorporated into adsorbent materials that selectively capture cesium ions from solutions, thereby aiding in the cleanup of radioactive waste .

Case Study 1: High-Pressure Phase Transitions

A study conducted by Dongbin Hou et al. examined the phase transitions of cesium azide under high pressure using X-ray diffraction techniques. The research highlighted three distinct phase transitions at pressures of 0.5 GPa, 4.4 GPa, and 15.4 GPa, emphasizing how these transitions affect the compound's compressibility and potential applications in explosives .

Case Study 2: Atomic Vapor Cell Fabrication

Research by Li-Anne Liew et al. demonstrated a novel method for filling microfabricated atomic vapor cells using thin-film deposition of cesium azide followed by photodecomposition. This approach not only simplified the fabrication process but also improved the optical quality of the cells, making them suitable for advanced atomic-based instruments .

Propriétés

IUPAC Name |

cesium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTVLULEEPNWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

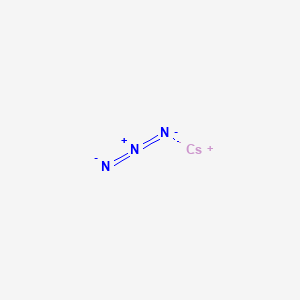

Canonical SMILES |

[N-]=[N+]=[N-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.926 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cesium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22750-57-8 | |

| Record name | Cesium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22750-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium azide (Cs(N3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022750578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.